(2R,3S)-2,3-Dihydroxysuccinic acid hydrate
Overview
Description
- (2R,3S)-2,3-Dihydroxysuccinic acid hydrate is an endogenous metabolite .
- It has a molecular weight of 168.10 g/mol and the chemical formula C₄H₈O₇ .
- The compound is classified as a ketone , aldehyde , and acid .
- Its CAS number is 5990-63-6 .
Synthesis Analysis
- Unfortunately, I couldn’t find specific synthesis details for this compound in the available sources.
Molecular Structure Analysis
- The structure of (2R,3S)-2,3-Dihydroxysuccinic acid hydrate consists of two hydroxyl groups attached to a succinic acid backbone.
Chemical Reactions Analysis
- No specific chemical reactions were found in the available information.
Physical And Chemical Properties Analysis
- Density : 1.9±0.1 g/cm³
- Boiling Point : 399.3±42.0 °C at 760 mmHg
- Flash Point : 209.4±24.4 °C
- Index of Refraction : 1.586
- Polar Surface Area : 115 Ų
Scientific Research Applications
Biotechnological and Biological Applications
Lactic Acid Production and Its Derivatives : Lactic acid, produced by fermentation of sugars present in biomass, is a precursor for biodegradable polymers and various chemicals like pyruvic acid and acrylic acid (Gao, Ma, & Xu, 2011). This highlights the potential of carboxylic acids in biotechnology and green chemistry.
CO2 Reduction and Utilization : Research on the electrochemical reduction of CO2 points to the development of catalytic methods for converting CO2 into useful fuels, demonstrating the relevance of chemical research in addressing climate change (Costentin, Robert, & Savéant, 2013). This highlights the potential for carbon-based compounds in environmental applications.
Soil Organic Carbon Stabilization : The role of calcium in stabilizing soil organic carbon (SOC) emphasizes the importance of understanding the interactions between organic compounds and minerals in the soil. Such knowledge is crucial for enhancing soil fertility and carbon sequestration (Rowley, Grand, & Verrecchia, 2017).
Pharmacological Applications
Anti-inflammatory and Anticancer Properties : The pharmacological activities of phenolic compounds, such as their anti-inflammatory and anticancer effects, are well-documented. For instance, gallic acid has been studied for its anti-inflammatory properties, shedding light on potential applications for similar compounds (Bai et al., 2020).
Pharmacokinetics and Bioavailability : Understanding the bioavailability and pharmacokinetics of compounds like p-coumaric acid informs their potential therapeutic applications and guides the development of more effective drugs (Pei, Ou, Huang, & Ou, 2016).
Safety And Hazards
- No specific safety hazards were mentioned in the available data.
Future Directions
- Further research is needed to explore the biological roles and potential applications of this metabolite.
Please note that this analysis is based on the available information, and additional studies may provide more insights. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
(2R,3S)-2,3-dihydroxybutanedioic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H2/t1-,2+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDLQDCYDSATCH-NUGIMEKKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@@H](C(=O)O)O)(C(=O)O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4050433 | |
Record name | meso-Tartaric acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4050433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-2,3-Dihydroxysuccinic acid hydrate | |
CAS RN |
5990-63-6 | |
Record name | meso-Tartaric acid monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4050433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mesotartaric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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